Covidcil-19

SARS-CoV-2 Frameshifting element RNA binding

Researchers studying SARS-CoV-2 programmed ribosomal frameshifting require validated chemical probes with proven target engagement. Covidcil-19 (C5) directly addresses this need as a high-purity (≥98%) RNA-binding ligand. - Binds the FSE attenuator hairpin UU internal loop with Kd = 11 ± 3.8 nM, confirmed by SPR. - Reduces frameshifting efficiency by ~25% at 2 µM in HEK293T dual-luciferase assays without cytotoxicity. - Serves as a modular scaffold for RIBOTAC development; compatible with carboxylic acid functionalization. Ideal for chemical biology, antiviral screening, and RNA-targeted degradation research. Bulk quantities available.

Molecular Formula C16H14N4O2
Molecular Weight 294.31 g/mol
Cat. No. B13450628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCovidcil-19
Molecular FormulaC16H14N4O2
Molecular Weight294.31 g/mol
Structural Identifiers
SMILESCNC1=NC(=NC2=CC=CC=C21)NC3=CC=CC(=C3)C(=O)O
InChIInChI=1S/C16H14N4O2/c1-17-14-12-7-2-3-8-13(12)19-16(20-14)18-11-6-4-5-10(9-11)15(21)22/h2-9H,1H3,(H,21,22)(H2,17,18,19,20)
InChIKeyATKIOCNKZKNVQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Covidcil-19 for SARS-CoV-2 Frameshifting Element (FSE) Research: Procurement and Selection Evidence


Covidcil-19 (CAS 1225177-95-6, PubChem CID 52108194), also designated as compound C5 in the primary research literature, is a small-molecule ligand that targets the attenuator hairpin (AH) structure within the SARS-CoV-2 frameshifting element (FSE) RNA [1]. As a 2,4-diaminoquinazoline derivative, it functions as an RNA binder that stabilizes the folded state of the FSE, thereby impairing programmed ribosomal frameshifting—a process essential for the translation of viral polyproteins [1]. The compound has a molecular weight of 294.31 g/mol and the chemical formula C16H14N4O2, with a purity specification of ≥98% (HPLC) as reported by commercial vendors .

Why Covidcil-19 Cannot Be Replaced by Generic Antivirals or In-Class RNA Binders


SARS-CoV-2 antiviral research presents a landscape of mechanistically diverse agents, yet substitution among these agents is scientifically unsound due to fundamental differences in their molecular targets and modes of action. The vast majority of clinically investigated or commercially available antiviral agents—including nucleoside analogs (e.g., remdesivir, molnupiravir), protease inhibitors (e.g., nirmatrelvir), and polymerase inhibitors—target viral proteins [1]. Covidcil-19, in contrast, belongs to a distinct and emerging class of small molecules that directly target structured viral RNA elements, specifically the SARS-CoV-2 frameshifting element (FSE), a conserved functional motif in the viral genome with no direct counterpart in host cellular machinery [2]. Even among RNA-targeting small molecules, binding affinity and functional effects vary dramatically based on subtle structural features of the target RNA and the chemical scaffold of the ligand. For instance, among the five initial hits (C1–C5) identified from the same RNA-focused small molecule screening campaign, only C3, C4, and C5 (a phenyl thiourea class member) progressed through competitive screening, highlighting that minor chemical differences translate to measurable functional divergence [2]. Consequently, substituting Covidcil-19 with a generic antiviral or even another in-class RNA binder without rigorous experimental validation of target engagement and functional outcome in the specific assay context would risk generating non-comparable or misleading results.

Covidcil-19 Comparative Evidence for SARS-CoV-2 FSE Binder Procurement


Binding Affinity to SARS-CoV-2 FSE Attenuator Hairpin: Covidcil-19 vs. C5-C14 RIBOTAC Conjugate

Covidcil-19 (C5) binds with high affinity to the 1×1 nucleotide UU internal loop within the SARS-CoV-2 attenuator hairpin (AH) structure. The binding affinity was measured via an RNA-small molecule microarray (AbsorbArray) followed by surface plasmon resonance (SPR) validation. The Kd value of 11 ± 3.8 nM establishes Covidcil-19 as a high-affinity RNA binder. Importantly, a RIBOTAC conjugate of C5, designated C5-C14, retained similar binding affinity to the FSE, as confirmed by SPR measurements [1]. The binding of C5 to the FSE is completely ablated when the internal loop is mutated to an AU base pair; no saturable binding was observed up to 10 µM, the highest concentration tested [1].

SARS-CoV-2 Frameshifting element RNA binding Kd Affinity

Functional Impairment of Frameshifting Efficiency: Covidcil-19 vs. C1 and C3

Covidcil-19 reduces the frameshifting efficiency of the SARS-CoV-2 FSE in a cellular context. Using a dual-luciferase reporter system (Renilla-firefly) transiently transfected into HEK293T cells, treatment with 2 µM of Covidcil-19 reduced frameshifting efficiency by approximately 25% relative to vehicle control [1]. In the same assay, compounds C1 and C3, which are structurally distinct phenyl benzimidazole and phenyl thiourea derivatives, respectively, modulated frameshifting to a slightly greater extent than C5, enhancing translation of the in-frame open reading frame (ORF) [1]. Importantly, Covidcil-19 exhibited no detectable cytotoxicity at all concentrations tested, including those exceeding biologically active concentrations, as assessed by an MTT cell viability assay [1]. Furthermore, C5 treatment did not alter SARS-CoV-2 FSE RNA levels, as quantified by RT-qPCR, confirming that its functional effect is due to direct binding and stabilization of the RNA fold rather than reduced RNA abundance [1].

SARS-CoV-2 Frameshifting Luciferase reporter Cellular activity Antiviral

Specificity of Target Engagement: Covidcil-19-Chem-CLIP vs. Highly Expressed Host mRNAs

The selectivity of Covidcil-19 for the viral RNA target over host cell transcripts was rigorously validated using a covalent chemical cross-linking and isolation by pull-down (Chem-CLIP) strategy. A derivative of Covidcil-19, termed C5-Chem-CLIP, was synthesized by appending a chlorambucil reactive module and a biotin purification tag at positions that did not compromise RNA-binding affinity. Treatment of HEK293T cells with C5-Chem-CLIP followed by immunoprecipitation of covalently cross-linked RNA adducts revealed a 3-fold enrichment of the targeted SARS-CoV-2 FSE RNA in the pull-down fraction relative to a no-compound control [1]. Critically, none of the 50 most highly expressed host mRNAs in HEK293T cells were pulled down by C5-Chem-CLIP, confirming the compound's high degree of specificity for the viral RNA over abundant cellular transcripts [1].

SARS-CoV-2 Chem-CLIP Target engagement Specificity Viral RNA

Enhanced Bioactivity via RIBOTAC Derivatization: Covidcil-19-RIBOTAC vs. Parent Compound

Covidcil-19 serves as the foundational RNA-binding ligand for a ribonuclease targeting chimera (RIBOTAC) that actively degrades the SARS-CoV-2 RNA genome. The RIBOTAC lead optimization strategy, which involved conjugating C5 to a heterocyclic recruiter of RNase L, improved the bioactivity of the compound at least 10-fold in intracellular luciferase reporter assays compared to the parent C5 binder alone [1]. Furthermore, a control RIBOTAC with a chemically altered recruiter module incapable of engaging RNase L did not enhance bioactivity, confirming that the observed effect is specifically due to recruitment of the ribonuclease and subsequent RNA cleavage [1]. Additionally, while the C5-RIBOTAC actively degraded the viral RNA construct, the simple C5-C14 conjugate (which retains binding affinity comparable to C5 but lacks the RNase L recruiter) did not affect SARS-CoV-2 RNA levels, further establishing the distinct mode of action of the RIBOTAC derivative [1].

SARS-CoV-2 RIBOTAC RNA degradation Bioactivity Lead optimization

Comparison of C5, C1, C3, and C4 Scaffolds from SARS-CoV-2 FSE Competitive Screening

From an initial RNA-focused small molecule microarray screen of 3,271 compounds against the SARS-CoV-2 attenuator hairpin (AH) RNA, 26 initial hits were identified (0.8% hit rate). These hits were subjected to a competitive secondary screening assay using a mixture of radiolabeled wild-type SARS-CoV-2-AH RNA and an excess of unlabeled mutant RNA (in which the UU internal loop was replaced with an AU base pair). Only five compounds—designated C1 through C5—maintained binding in this competitive assay, indicating that their interaction depends on the intact UU internal loop structure. Of these five, only the phenyl thiourea derivatives (C3, C4, and C5) progressed to further characterization. C1 and C2, which belong to other chemotypes, were not prioritized for deeper study [1]. This hierarchical triage process establishes that Covidcil-19 (C5) is among a very small subset of compounds from a large, RNA-focused library that demonstrates both structural specificity for the UU internal loop and sufficient robustness to advance through rigorous counter-screening.

SARS-CoV-2 High-throughput screening RNA-small molecule microarray Hit triage Competitive binding

Thermal Stabilization of SARS-CoV-2 FSE Hairpin by Covidcil-19

Covidcil-19 (C5) thermally stabilizes the folded conformation of the SARS-CoV-2 attenuator hairpin RNA. Differential scanning fluorimetry (DSF) experiments using a fluorescent RNA-binding dye demonstrated that the addition of C5 increases the melting temperature (Tm) of the SARS-CoV-2 AH RNA by approximately 5°C relative to the unliganded RNA [1]. This increase in thermal stability is consistent with a mechanism in which the small molecule ligand binds preferentially to and stabilizes the folded, functional conformation of the RNA hairpin. In contrast, the addition of C5 to a mutant AH RNA lacking the UU internal loop did not produce a significant shift in Tm, corroborating the structural specificity of the binding interaction [1].

SARS-CoV-2 RNA thermodynamics Differential scanning fluorimetry RNA stability Biophysical characterization

Research and Development Applications of Covidcil-19 for SARS-CoV-2 RNA Biology


Characterization of SARS-CoV-2 Programmed Ribosomal Frameshifting Mechanisms

Covidcil-19 serves as a validated, high-affinity chemical probe for interrogating the functional role of the SARS-CoV-2 frameshifting element (FSE) attenuator hairpin in cellular translation assays. As demonstrated in dual-luciferase reporter systems in HEK293T cells, treatment with 2 µM C5 reduces frameshifting efficiency by ~25% without affecting FSE RNA abundance or inducing cellular toxicity, enabling researchers to dissect the precise contribution of FSE-mediated frameshifting to viral protein stoichiometry and replication [1]. The compound's well-documented binding affinity (Kd = 11 ± 3.8 nM) and structural specificity for the UU internal loop make it an ideal tool for dose-response studies aimed at establishing quantitative structure-function relationships for the SARS-CoV-2 FSE [1].

Development of Ribonuclease Targeting Chimeras (RIBOTACs) for Antiviral RNA Degradation

Covidcil-19 is the foundational RNA-binding ligand for the first-in-class SARS-CoV-2 RIBOTAC, which demonstrated at least a 10-fold improvement in cellular bioactivity compared to the parent binder through targeted recruitment of RNase L and subsequent viral RNA degradation [1]. Researchers developing next-generation RIBOTACs or other RNA-targeted degradation modalities can utilize Covidcil-19 as a modular scaffold for chemical elaboration, leveraging its retained binding affinity in conjugated forms (e.g., C5-C14) and its compatibility with functionalization at the carboxylic acid moiety without loss of target engagement [1].

Target Engagement Validation in Cellular Models of SARS-CoV-2 Infection

The C5-Chem-CLIP derivative of Covidcil-19 provides a robust, experimentally validated method for confirming direct target engagement of the SARS-CoV-2 FSE in a cellular context. As shown in HEK293T cells, C5-Chem-CLIP enables covalent cross-linking and pull-down of the viral RNA with 3-fold enrichment, while demonstrating negligible interaction with the 50 most highly expressed host mRNAs [1]. This application is particularly valuable for researchers seeking to correlate phenotypic antiviral effects with direct, on-target RNA binding, a critical component of rigorous chemical biology and antiviral drug discovery workflows.

Biophysical Characterization of RNA-Small Molecule Interactions

Covidcil-19 is an established positive control and reference compound for biophysical studies of RNA-small molecule binding, including surface plasmon resonance (SPR) and differential scanning fluorimetry (DSF) assays. Its precisely measured binding affinity (Kd = 11 ± 3.8 nM) and thermal stabilization effect (ΔTm ≈ +5°C) on the SARS-CoV-2 AH RNA provide quantitative benchmarks for developing and validating new assays aimed at identifying or characterizing novel RNA-binding ligands [1]. The availability of well-defined mutant RNA constructs (e.g., UU internal loop replaced with AU base pair) that completely ablate C5 binding further enhances its utility as a specificity control in biophysical screening cascades [1].

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